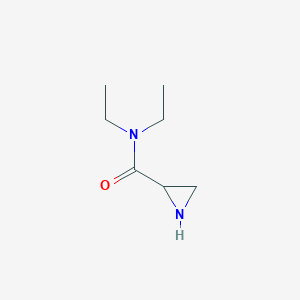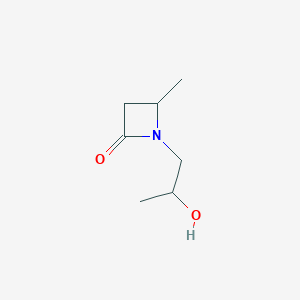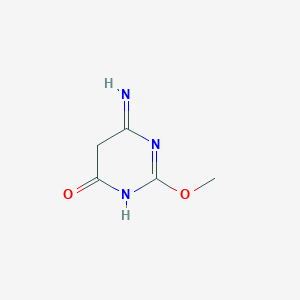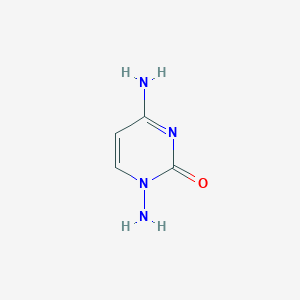
N,N-Diethylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylaziridine-2-carboxamide: is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening: One common method for synthesizing N,N-Diethylaziridine-2-carboxamide involves the nucleophilic ring opening of aziridine derivatives.
Amidation of Carboxylic Acids: Another method involves the amidation of aziridine-2-carboxylic acid with diethylamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N,N-Diethylaziridine-2-carboxamide can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids, protic acids.
Solvents: Chloroform, water, and other polar solvents.
Major Products: The major products formed from these reactions typically include various substituted amides and open-chain derivatives, depending on the specific nucleophile and reaction conditions used .
Scientific Research Applications
N,N-Diethylaziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates due to its ability to form stable amide bonds.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and amino acids.
Biological Studies: Researchers utilize this compound in studies involving enzyme inhibition and protein modification, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of N,N-Diethylaziridine-2-carboxamide primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles . The compound can selectively alkylate thiol groups on proteins, leading to modifications that can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
N,N-Dimethylaziridine-2-carboxamide: Similar in structure but with methyl groups instead of ethyl groups.
Aziridine-2-carboxylic acid: Lacks the diethylamide group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: N,N-Diethylaziridine-2-carboxamide is unique due to its enhanced reactivity and selectivity in nucleophilic substitution reactions, attributed to the presence of the diethylamide group. This makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N,N-diethylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-3-9(4-2)7(10)6-5-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
RVRYEPWNTMXHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)










